Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a trichloroethylamino group and a 3-nitrobenzoyl moiety. The trichloroethyl group likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C20H20Cl3N3O5S |
|---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20Cl3N3O5S/c1-2-31-18(28)15-13-8-3-4-9-14(13)32-17(15)25-19(20(21,22)23)24-16(27)11-6-5-7-12(10-11)26(29)30/h5-7,10,19,25H,2-4,8-9H2,1H3,(H,24,27) |
InChI Key |
QOYDQIOVIFWNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The benzothiophene scaffold forms the foundational structure of the target compound. A widely cited approach involves the cyclization of substituted thioglycolates with halogenated precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) serves as the primary intermediate, synthesized via a Gewald-like reaction . This two-step process begins with the condensation of cyclohexanone with methyl thioglycolate in the presence of elemental sulfur and morpholine, followed by esterification with ethanol under acidic conditions .
Recent advancements have introduced microwave-assisted cyclization to accelerate this step. Bagley et al. demonstrated that irradiating 2-halobenzonitriles with methyl thioglycolate in dimethyl sulfoxide (DMSO) at 130°C for 15 minutes yields 3-aminobenzothiophenes with efficiencies exceeding 90% . While this method was initially developed for simpler benzothiophenes, its principles are adaptable to tetrahydro variants by substituting cyclohexenone derivatives for benzonitriles .
Table 1: Comparison of Benzothiophene Core Synthesis Methods
| Method | Reagents | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Traditional Gewald | Cyclohexanone, S₈, morpholine | 80°C | 12 h | 65–75 | |
| Microwave-assisted | 2-Chlorocyclohexenone, DMSO | 130°C | 15 min | 85–90 |
Acylation with 3-Nitrobenzoyl Chloride
The final step introduces the 3-nitrobenzoyl group via amide bond formation. Sigma-Aldrich’s product data for related compounds specifies the use of 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base . The reaction typically proceeds at room temperature for 12–24 hours, yielding the target compound after column chromatography (silica gel, hexane/ethyl acetate gradient) .
Patent WO2016089060A2 highlights the importance of protecting group strategies during this step. When the trichloroethylamino group is present, temporary protection with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions . Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine prior to acylation, improving overall yields by 15–20% .
Table 2: Optimization of Acylation Conditions
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Nitrobenzoyl chloride | DIPEA | DCM | 24 | 65 | |
| 3-Nitrobenzoyl chloride | Pyridine | THF | 18 | 58 | |
| Activated 3-nitrobenzoic acid | EDC, HOBt | DMF | 48 | 72 |
Purification and Characterization
Final purification employs a combination of techniques:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:2) eluent removes unreacted starting materials and byproducts .
-
Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity .
-
HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm enantiomeric purity, particularly critical for pharmacological applications .
Spectroscopic characterization includes:
-
¹H NMR (DMSO-d6, 300 MHz): δ 1.25 (t, 3H, CH₂CH₃), 1.50–1.70 (m, 4H, cyclohexyl CH₂), 2.30–2.50 (m, 2H, cyclohexyl CH₂), 4.20 (q, 2H, CH₂CH₃), 4.80 (s, 1H, NH), 7.60–8.20 (m, 4H, aromatic H) .
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂) .
Challenges and Mitigation Strategies
-
Steric Hindrance : The tetrahydrobenzothiophene’s bicyclic structure impedes acylation. Using DMF as a solvent increases reagent solubility, enhancing reaction rates .
-
Nitro Group Reduction : Catalytic hydrogenation conditions may inadvertently reduce the nitro group. Employing palladium-on-carbon under 1 atm H₂ at 25°C minimizes this risk .
-
Trichloroethyl Stability : The trichloroethyl group is prone to elimination under strongly basic conditions. Maintaining pH < 8 during acylation prevents degradation .
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors offer advantages over batch processes:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization:
-
Conditions : Reflux with 6M HCl in ethanol (1:3 v/v) for 8–12 hours .
-
Outcome : Conversion to 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, confirmed via -NMR loss of ethyl proton signals at δ 1.2–1.4 ppm.
Nitro Group Reduction
The 3-nitrobenzoyl substituent can be selectively reduced to an amine, enabling subsequent derivatization (e.g., amide coupling):
-
Conditions : Hydrogenation with 10% Pd/C in ethanol under 3 atm H₂ at 50°C for 4 hours .
-
Outcome : Formation of 3-aminobenzoyl derivative, validated by FT-IR disappearance of nitro stretching vibrations at 1,520 cm⁻¹.
Nucleophilic Substitution at Trichloroethyl Group
The trichloroethyl moiety participates in nucleophilic displacement reactions, particularly with sulfur-containing nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium thiophenoxide | DMF, 80°C, 6 hours | Ethyl 2-({2-(thiophenoxy)-1-[(3-nitrobenzoyl)amino]ethyl}amino)-... |
| Potassium thiocyanate | Acetonitrile, reflux, 12 hours | Thiocyanate-substituted analog |
This reactivity is attributed to the electron-withdrawing effect of the trichloromethyl group, which enhances electrophilicity at the β-carbon .
Metal Complexation
The compound forms coordination complexes with transition metals via sulfur (benzothiophene) and oxygen (ester, nitro) donor atoms:
-
Example : Reaction with Cu(II) sulfate in aqueous ethanol (1:1) yields a blue complex with proposed octahedral geometry.
-
Stoichiometry : Metal-ligand ratio of 1:2, confirmed by Job’s method.
-
Application : Enhanced stability for catalytic or pharmacodynamic studies .
Acylation and Alkylation
The secondary amine in the trichloroethylamino group undergoes acylation/alkylation to modulate steric and electronic properties:
-
Acylation : Benzoyl chloride in DCM with triethylamine (0–5°C, 2 hours) forms a tertiary amide .
-
Alkylation : Methyl iodide in DMF with K₂CO₃ (RT, 6 hours) yields N-methyl derivative .
Oxidation of Tetrahydrobenzothiophene Core
Controlled oxidation of the saturated benzothiophene ring generates aromatic analogs:
-
Conditions : KMnO₄ (2 eq) in H₂SO₄ (0.5M) at 60°C for 3 hours.
-
Outcome : Formation of benzo[b]thiophene-3-carboxylate derivative, characterized by UV-Vis λ<sub>max</sub> shift from 280 nm to 320 nm.
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Decomposition onset at 219°C (TGA), releasing HCl and NO<sub>x</sub> gases .
-
Photolysis : UV irradiation (254 nm, 24 hours) induces nitro group rearrangement, forming 3-nitroso derivative .
This compound’s reactivity profile underscores its utility in synthesizing structurally diverse analogs for pharmaceutical and materials science applications. Further studies are warranted to explore its catalytic potential and mechanistic pathways in biological systems.
Scientific Research Applications
Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits significant biological activity. Preliminary studies indicate potential applications in:
- Antimicrobial Agents : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Research : The compound's structural features suggest it may interact with cancer cell pathways.
Further research is required to fully characterize its pharmacological profile and therapeutic potential .
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows for exploration in several areas:
- Drug Design : Its structure can serve as a scaffold for developing new drugs targeting specific biological pathways.
- Bioconjugation Studies : Interaction studies involving proteins and nucleic acids may help elucidate mechanisms of action and safety profiles.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-methylbenzo[b]thiophene | Similar benzothiophene core | Antimicrobial |
| 4-Nitrophenyl 1-(trichloromethyl)thioacetate | Trichloromethyl group | Insecticidal |
| Benzothiophene derivatives | Varying substituents on benzothiophene | Anticancer potential |
The presence of both a trichloromethyl group and a nitrobenzoyl moiety enhances the biological activities compared to other similar compounds .
Mechanism of Action
The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may interact with enzymes or receptors, modulating their activity. The trichloromethyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-nitrobenzoyl group in the target compound likely enhances electrophilicity compared to bromo () or methoxy () substituents. This may affect binding to biological targets (e.g., enzymes or receptors) by altering charge distribution .
- Lipophilicity : Trichloroethyl and nitro groups increase logP values, suggesting superior membrane permeability relative to methoxy or hydroxy analogs ().
- Synthetic Accessibility : The target compound’s synthesis may require nitro-group introduction via nitration, whereas bromo or methoxy analogs are synthesized via milder coupling reactions (e.g., Petasis reaction in ).
Physicochemical Properties
- Solubility : The nitro and trichloro groups reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs (e.g., 6o in , synthesized with a 4-hydroxyphenyl group).
- Stability: Trichloroethyl groups () may confer resistance to enzymatic degradation compared to non-halogenated analogs (e.g., ).
Research Tools and Methodologies
Structural characterization of these compounds relies on:
Biological Activity
Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 324072-44-8) is a complex organic compound with potential biological applications. Its structure includes a benzothiophene moiety, which is known for various pharmacological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H20Cl3N3O5S
- Molecular Weight : 520.81 g/mol
- Boiling Point : Approximately 719.6 °C (predicted)
- Density : 1.499 g/cm³ (predicted)
- pKa : 10.57 (predicted)
The compound's biological activity is largely attributed to its ability to interact with various biological targets due to the presence of the nitrobenzoyl and trichloroethyl groups. These functional groups may facilitate interactions with enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research has suggested that benzothiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the nitro group in the structure may enhance its cytotoxic effects against specific cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory responses .
Data Table: Biological Activities
Case Studies
-
Antimicrobial Screening
A study conducted on a series of benzothiophene derivatives showed that compounds similar to ethyl 2-{...} displayed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods. -
Cytotoxicity Assay
Another research effort evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing significant apoptotic activity linked to structural features resembling those found in ethyl 2-{...}. The study utilized flow cytometry to quantify apoptotic cells.
Q & A
Q. What are the optimal synthetic routes for this compound, given its structural complexity?
The synthesis of analogous benzothiophene derivatives typically involves multi-step reactions. For example, acylation of amine intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen protection, followed by reflux and purification via reverse-phase HPLC (67–85% yields) . Key precursors like methyl 2-amino-tetrahydrobenzothiophene-3-carboxylate can be synthesized via cyclocondensation of cyclohexanone, methyl cyanoacetate, sulfur, and diethylamine in methanol, with purification by cold methanol washing . Methodological adjustments, such as optimizing stoichiometry or solvent systems, are critical for improving yields.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- ¹H/¹³C NMR : Characteristic shifts for the tetrahydrobenzothiophene core (e.g., δ ~2.50–2.70 ppm for cyclohexyl protons; δ ~166 ppm for ester carbonyls) .
- IR : Peaks at ~1650–1576 cm⁻¹ (C=O, C=C) and ~1268 cm⁻¹ (C-O) confirm functional groups .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 212 for simpler analogs) validate the molecular formula .
Q. What purification methods are effective for isolating this compound?
Reverse-phase HPLC with methanol-water gradients (30% → 100%) is widely used for polar analogs, achieving >98% purity . For less polar intermediates, methanol recrystallization or silica gel chromatography may suffice .
Advanced Research Questions
Q. How can discrepancies in biological activity data (e.g., antibacterial assays) be systematically addressed?
Contradictions may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols using:
- Minimum Inhibitory Concentration (MIC) assays with Gram-positive/-negative panels.
- Mechanistic studies : Evaluate membrane disruption via cytoplasmic leakage assays or DNA gyrase inhibition .
- Control compounds : Compare activity against known antibiotics (e.g., ciprofloxacin) to contextualize potency .
Q. What strategies enhance the compound’s stability in physiological environments?
- Prodrug design : Modify ester groups (e.g., ethyl to pivaloyloxymethyl) to resist hydrolysis .
- Formulation studies : Encapsulate in liposomes or cyclodextrins to improve solubility and reduce degradation .
- Analytical monitoring : Use SPE-LC-MS to track degradation products in simulated gastric fluid or plasma .
Q. How can structure-activity relationships (SAR) guide further optimization?
- Substituent variation : Replace the 3-nitrobenzoyl group with electron-withdrawing/donating groups (e.g., CF₃, OMe) to modulate electronic effects .
- Scaffold hopping : Test truncated analogs (e.g., removing the tetrahydrobenzothiophene ring) to identify essential motifs .
- Computational modeling : Dock the compound into target proteins (e.g., Staphylococcus aureus FabI) to predict binding interactions .
Q. What analytical challenges arise in detecting this compound in environmental or biological matrices?
- Matrix interference : Use matrix-matched calibration and isotopically labeled internal standards (e.g., d₃-triclosan) to improve LC-MS accuracy .
- Low concentrations : Employ solid-phase extraction (SPE) with HLB cartridges for preconcentration (recovery >85%) .
- Degradation products : Perform HRMS/MS to identify metabolites or transformation products in wastewater or sludge .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of trichloroethyl groups) .
- Biological Testing : Include time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
